molecular formula C8H8O2 B2643722 4-(Hydroxymethyl)benzaldehyde CAS No. 35745-55-2; 52010-97-6

4-(Hydroxymethyl)benzaldehyde

Cat. No.: B2643722
CAS No.: 35745-55-2; 52010-97-6
M. Wt: 136.15
InChI Key: ZFHUHPNDGVGXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)benzaldehyde (C₈H₈O₂, molecular weight: 136.15 g/mol) is a benzaldehyde derivative featuring a hydroxymethyl (-CH₂OH) substituent at the para position of the aromatic ring. Its structure combines an aldehyde group with a hydroxymethyl moiety, enabling diverse reactivity in organic synthesis.

Synthesis:
The compound is synthesized via selective reduction of terephthalaldehyde (1,4-benzenedicarboxaldehyde). Sodium borohydride reduces one aldehyde group to a hydroxymethyl group, yielding this compound as a key intermediate .

Scientific Research Applications

Pharmaceutical Applications

Immunosuppressive Properties
One of the notable applications of 4-(Hydroxymethyl)benzaldehyde is its potential as an immunosuppressant. Research indicates that it can inhibit the activity of tyrosinase, an enzyme involved in melanin production, which may have implications for treating conditions related to hyperpigmentation and autoimmune diseases .

Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceutical formulations .

Material Science Applications

Polymer Chemistry
this compound can be utilized in synthesizing various polymers, particularly phenolic resins. For instance, it has been incorporated into polystyrene resins to enhance thermal stability and mechanical properties. A case study highlighted the kinetic analysis of these resins, demonstrating how the compound influences the degradation mechanisms under oxidative conditions .

Property Phenolic Resin with this compound Standard Phenolic Resin
Thermal StabilityEnhancedModerate
Mechanical StrengthImprovedStandard
Degradation ResistanceHigherLower

Chemical Synthesis Applications

Intermediate in Organic Synthesis
this compound serves as an intermediate in synthesizing more complex organic compounds. Its functional groups allow for various chemical reactions, including oxidation and acylation, making it a versatile building block in organic synthesis .

Biochemical Applications

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has made it a subject of interest in biochemical research. Its role in inhibiting tyrosinase is particularly relevant for studies focused on skin pigmentation and related disorders .

Safety and Handling Considerations

While this compound has promising applications, safety considerations are paramount. It is classified as a moderate irritant to skin and eyes, necessitating appropriate handling procedures to minimize exposure risks during laboratory work .

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis routes for 4-(Hydroxymethyl)benzaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : this compound can be synthesized via modified Reimer-Tiemann reactions, where phenol derivatives react with chloroform under alkaline conditions. Optimization involves controlling temperature (60–80°C) and alkali concentration (e.g., NaOH or KOH) to minimize side products like salicylaldehyde . Alternative methods include hydroxymethylation of benzaldehyde derivatives using formaldehyde under acidic catalysis. Yields are improved by slow reagent addition and inert atmospheres to prevent oxidation of the hydroxymethyl group.

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer : The compound is prone to oxidation and moisture absorption. Store under nitrogen at 2–8°C in amber glass vials. Avoid prolonged exposure to light or acidic/basic conditions, which may trigger aldol condensation or oxidation to carboxylic acid derivatives .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be analyzed to predict supramolecular assembly?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies intermolecular O-H···O hydrogen bonds between hydroxymethyl and aldehyde groups. Graph set analysis (e.g., Etter’s rules) classifies motifs like D (donor) and A (acceptor) patterns. Computational tools (Mercury 4.0) visualize packing diagrams and quantify bond distances/angles .

Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine redox potential simulations. Compare results with experimental cyclic voltammetry data to validate computational models .

Q. How can kinetic studies resolve contradictions in reaction mechanisms involving this compound in asymmetric syntheses?

  • Methodological Answer : For Wittig or aldol reactions, use stopped-flow UV-Vis spectroscopy to track intermediate formation rates. Isotopic labeling (e.g., D₂O for proton exchange studies) clarifies mechanistic pathways. Compare activation energies (Arrhenius plots) across solvents (polar aprotic vs. protic) to identify rate-limiting steps .

Q. What methodologies address discrepancies between experimental and computational data for this compound’s physicochemical properties?

  • Methodological Answer : Cross-validate melting point (literature: 112–114°C vs. predicted: 108°C ) and logP (experimental: 1.3 vs. ACD/Labs: 1.1 ) using high-purity samples. Adjust computational parameters (e.g., basis sets, solvation models) to align with empirical data. Reference NIST Chemistry WebBook for authoritative thermodynamic values.

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may arise from cell line variability or impurity profiles. Reproduce studies using standardized protocols (e.g., MTT assay, 72-hour exposure). Characterize derivatives via LC-MS to confirm structural integrity and quantify byproducts. Cross-reference pharmacological databases (DrugBank, HMDB) for consensus bioactivity data .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

PropertyExperimental ValueComputational PredictionSource
Melting Point (°C)112–114108
logP1.31.1
Solubility (H₂O, mg/mL)12.510.2

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between 4-(hydroxymethyl)benzaldehyde and related benzaldehyde derivatives.

Table 1: Comparative Data of Benzaldehyde Derivatives

Compound Name Molecular Formula Functional Groups Key Reactivity/Applications References
This compound C₈H₈O₂ Aldehyde, Hydroxymethyl Bromination for electrophilic substitution; pharmaceutical intermediates
4-Hydroxybenzaldehyde C₇H₆O₂ Aldehyde, Hydroxyl Condensation reactions (e.g., Schiff bases); synthesis of bezafibrate
4-Methylbenzaldehyde C₈H₈O Aldehyde, Methyl Electrophilic substitution; coal pitch modification
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O Aldehyde, Trifluoromethyl Nucleophilic additions; agrochemicals and pharmaceuticals
4-(Hydroxymethyl)-3-methylbenzaldehyde C₉H₁₀O₂ Aldehyde, Hydroxymethyl, Methyl Bromination for derivatization

Structural and Functional Analysis

Substituent Effects on Reactivity :

  • Hydroxymethyl (-CH₂OH) : Enhances hydrogen bonding and solubility. Facilitates bromination (e.g., conversion to 4-(bromomethyl)benzaldehyde for etherification ).
  • Hydroxyl (-OH) : Increases polarity and acidity (pKa ~7.4), enabling participation in redox and condensation reactions .
  • Trifluoromethyl (-CF₃) : Electron-withdrawing group enhances electrophilicity of the aldehyde, improving stability in metabolic pathways .

Chromatographic Behavior :

  • In HPLC, this compound exhibits a higher relative response factor (RRF = 1.132) compared to 4-carboxybenzaldehyde (RRF = 0.297), attributed to its hydroxymethyl group’s influence on UV absorbance .

Applications in Synthesis :

  • This compound : Serves as a precursor for bromomethyl derivatives used in Williamson ether synthesis .
  • 4-Hydroxybenzaldehyde : Forms Schiff bases with amines, a reaction exploited in anticancer drug development .
  • 4-Trifluoromethylbenzaldehyde : Valued in agrochemical synthesis for its resistance to enzymatic degradation .

Research Findings and Industrial Relevance

  • Catalytic Hydrogenolysis: this compound undergoes selective hydrogenolysis to p-methylbenzaldehyde, a process optimized using single-atom catalysts .
  • Pharmaceutical Intermediates: Derivatives of this compound show promise in treating neuropathic pain, with α-aminoamide compounds demonstrating efficacy in electrophysiological studies .
  • Comparative Stability : The trifluoromethyl group in 4-(trifluoromethyl)benzaldehyde confers superior metabolic stability compared to hydroxymethyl or hydroxyl analogues, making it ideal for long-acting agrochemicals .

Properties

IUPAC Name

4-(hydroxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-7-1-2-8(6-10)4-3-7/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHUHPNDGVGXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966345
Record name 4-(Hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52010-97-6
Record name 4-(Hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)benzaldehyde
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Synthesis routes and methods I

Procedure details

Terephthaldicarboxaldehyde (30.02 g, 224 mmol), methanol (200 mL), palladium on activated carbon, (10%, 3.02 g) and 2-(aminomethyl)pyridine (2.3 mL, 22 mol, 0.01 mol equiv) were combined in a hydrogenation vessel and the reaction mixture was shaken on a Parr hydrogenator for 2.5 hours at 40 psi of hydrogen. The mixture was filtered through celite, the cake washed with methanol and the solvent from the eluent removed in vacuo. Purification of the crude product by column chromatography on silica gel (EtOAc/Hexanes, 1:1) afforded the title compound (23.8 g, 78%) as a white solid. 1H NMR (CDCl3) δ 4.80 (s, 2H), 7.53 (d, 2H, J=9 Hz), 7.87 (d, 2H, J=9 Hz), 10.00 (s, 1H).
Quantity
30.02 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

To a cold (0° C.) solution of 4-(diethyoxymethyl)benzaldehyde (5.2 g, 24 mmol) in MeOH (50 mL) was added NaBH4 (0.93 g, 24 mmol), and the reaction mixture was stirred for 3 hours. The MeOH was removed and the residue was taken up in DCM and diluted with water. The aqueous layer was extracted with DCM (3×50 mL). The combine organic layers were dried, filtered and concentrated. The crude oil was dissolved in MeOH (50 mL) and cooled to 0° C. To this was added 2N HCl (10.0 mL) in ether. The reaction mixture was left at room temperature for 24 hours. The MeOH was removed and the crude product was purified by flash column chromatography, eluting with EtOAc/Hexane (3:7) to yield 2.92 g of 4-(hydroxymethyl)benzaldehyde (11) as a colorless oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Terephthalaldehyde (25.0 g) was suspended in water (20 ml) and ethanol (80 ml). Pd/C (220 mg) was added to the suspension and then hydrogen gas (4.3 l ) was introduced. The catalyst was removed by filtration and the filtrate was concentrated to give p-hydroxymethylbenzaldehyde (25.2 g). The product was dissolved in toluene (100 ml) and 48% HBr (50 ml) and the solution was refluxed for 2 hours. The reaction mixture was poured into iced water and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and saturated saline and dried, and then the solvent was removed by evaporation under reduced pressure. The residue was recrystallized from n-hexane to give colorless needles (37.5 g, yield: 82%). mp 97.5°-98.0° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.3 L
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
220 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

First, 2.06 g of terephthalaldehyde and 20 ml of ethanol were placed in a reaction vessel, to which 0.15 g of sodium borohydride was slowly added with stirring under ice cooling. After stirring at room temperature for 12 hours, the ethanol was evaporated. The residue was poured into diluted hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate layer was washed twice with water, dried over anhydrous magnesium sulfate, and concentrated to give a crude product. This crude product was subjected to silica gel chromatography, which afforded 1.06 g (yield, 51%) of p-(hydroxymethyl)benzaldehyde.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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